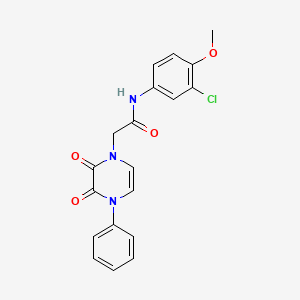![molecular formula C22H22N4O2 B2567064 N-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933021-04-6](/img/structure/B2567064.png)
N-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Human A3 Adenosine Receptor Antagonists
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amines, including compounds structurally related to N-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, serve as potent and selective antagonists for the human A3 adenosine receptor (hA3 AR). These compounds have shown low nanomolar affinity and high selectivity towards the receptor, suggesting their potential in counteracting neurotoxicity and in therapeutic applications related to the hA3 AR (Squarcialupi et al., 2013).
Antitumor and Antimicrobial Activities
Another study explored the synthesis of novel N-arylpyrazole-containing compounds, demonstrating their potential in producing substituted pyridine derivatives with antitumor and antimicrobial activities. This suggests the broader utility of the core chemical structure in developing therapeutic agents against various diseases (Riyadh, 2011).
Anticancer Activity
The crystal structure and biological activity of a closely related compound were analyzed, revealing moderate anticancer properties. This line of research underscores the potential of pyrazolo[1,5-a]pyrimidin-7-amines in the development of novel anticancer drugs (Lu Jiu-fu et al., 2015).
Synthesis of Fluorescent Probes
A study on the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for preparing functional fluorophores highlighted their utility in creating novel fluorescent probes. These probes can be used for detecting biologically or environmentally relevant species, showcasing the compound's applicability in analytical chemistry and environmental monitoring (Castillo et al., 2018).
Phosphodiesterase Inhibitors
Further research into 3-aminopyrazolo[3,4-d]pyrimidinones, a related compound class, led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors are under consideration for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, highlighting the potential medical applications of this chemical structure (Li et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-4-28-17-11-9-16(10-12-17)24-21-13-15(2)23-22-14-19(25-26(21)22)18-7-5-6-8-20(18)27-3/h5-14,24H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHFHTPTDUQRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
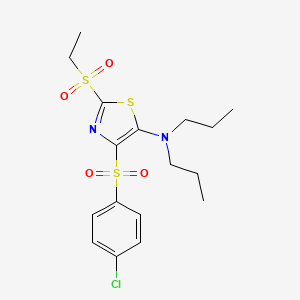
![1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole](/img/structure/B2566982.png)
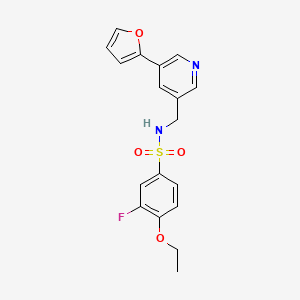
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2566984.png)
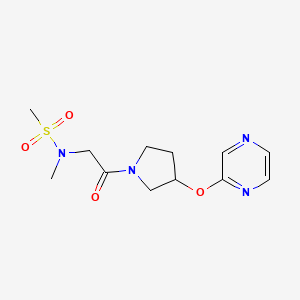
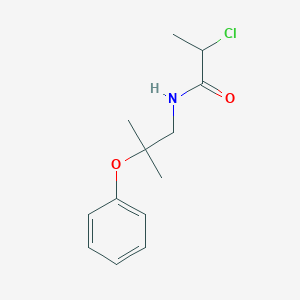
![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2566990.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)
![2-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-ylthio]-N-phenylacetamide](/img/structure/B2567000.png)
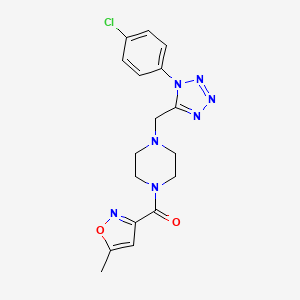
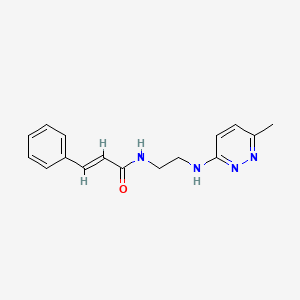
![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2567003.png)
